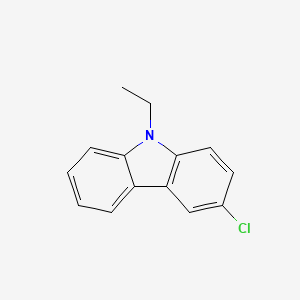

3-Chloro-9-ethylcarbazole

Description

Contextualization within the Broader Field of Carbazole (B46965) Chemistry

Carbazole and its derivatives are a well-established class of nitrogen-containing heterocyclic aromatic compounds. sci-hub.setubitak.gov.tr Their rigid, planar structure and electron-rich nature endow them with notable electronic and photophysical properties, such as high hole mobility and intense luminescence. nih.govbohrium.com These characteristics have led to their widespread use as building blocks in the development of materials for organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and thin-film transistors. nih.govbohrium.com

The functionalization of the carbazole scaffold at various positions, particularly at the C-3, C-6, and N-9 positions, allows for the fine-tuning of its electronic and physical properties. nih.gov The introduction of an ethyl group at the N-9 position, as seen in 9-ethylcarbazole (B1664220), enhances solubility in organic solvents, which is crucial for solution-based processing of electronic devices. The subsequent addition of substituents, such as halogens, to the carbazole ring system further modifies the molecule's properties, opening up new avenues for research and application.

Significance of Halogenated Carbazole Derivatives in Chemical Sciences

The introduction of halogen atoms, such as chlorine, into the carbazole framework has a profound impact on the molecule's chemical and physical behavior. Halogenation is a key strategy for modifying the electronic properties of organic molecules. acs.org In the context of carbazoles, halogen substituents can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in electronic devices. rsc.org

Specifically, the presence of a chlorine atom can:

Alter Electronic Properties: The electronegativity of the chlorine atom can withdraw electron density from the carbazole ring, thereby influencing the molecule's ionization potential and electron affinity. rsc.org

Promote Intersystem Crossing: The "heavy atom effect" of halogens can enhance spin-orbit coupling, facilitating the transition between singlet and triplet excited states. This property is particularly relevant for the development of phosphorescent materials used in OLEDs. rsc.org

Provide a Reactive Site: The carbon-halogen bond can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of more complex molecular architectures. acs.org

The study of halogenated carbazoles like 3-Chloro-9-ethylcarbazole is therefore crucial for the rational design of new materials with tailored optoelectronic properties. Research has shown that halogenated carbazoles are valuable intermediates in the synthesis of various functional materials and bioactive molecules. acs.orgresearchgate.net

Research Imperatives and Future Trajectories for this compound

Current and future research on this compound is driven by the need for advanced materials with improved performance and new functionalities. Key research imperatives include:

Synthesis of Novel Derivatives: Utilizing the chloro-substituent as a reactive site for cross-coupling reactions to create a diverse library of 3-substituted-9-ethylcarbazole derivatives with tailored electronic and photophysical properties.

Photophysical Characterization: In-depth investigation of the fluorescence and phosphorescence properties of this compound and its derivatives to understand the influence of the chlorine atom and other substituents on their light-emitting capabilities. nih.gov

Device Fabrication and Testing: Incorporating this compound-based materials into electronic devices such as OLEDs and solar cells to evaluate their performance and potential for practical applications. bohrium.com

Computational Modeling: Employing theoretical calculations to predict the electronic structure and properties of new derivatives, guiding synthetic efforts towards molecules with desired characteristics. rsc.org

The exploration of this compound and its analogues is expected to contribute significantly to the development of next-generation organic electronic materials and other functional chemical systems.

Interactive Data Table: Properties of Carbazole Derivatives

| Compound Name | Molecular Formula | Key Properties/Applications |

| This compound | C₁₄H₁₂ClN | Intermediate in organic synthesis, potential component in organic electronics. sigmaaldrich.com |

| 9-Ethylcarbazole | C₁₄H₁₃N | Precursor for synthesis, studied for hydrogen storage, used in OLEDs. |

| Carbazole | C₁₂H₉N | Parent compound, exhibits photoconductivity and luminescence. sci-hub.senih.gov |

| 3-Amino-9-ethylcarbazole (B89807) | C₁₄H₁₄N₂ | Versatile building block in synthetic, pharmaceutical, and material chemistry. sci-hub.setubitak.gov.tr |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-9-ethylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFKWEXXRXIVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391236 | |

| Record name | 9H-Carbazole, 3-chloro-9-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50668-20-7 | |

| Record name | 9H-Carbazole, 3-chloro-9-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-9-ETHYLCARBAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformation Pathways

Regioselective Synthesis of 3-Chloro-9-ethylcarbazole

Achieving regioselectivity is paramount in the synthesis of specifically substituted carbazoles like the 3-chloro derivative. The position of the chloro substituent is dictated by the directing effects of the heterocyclic system and the N-alkyl group.

The most direct route to this compound is through the electrophilic halogenation of the 9-ethylcarbazole (B1664220) precursor. The carbazole (B46965) ring system is electron-rich and readily undergoes electrophilic aromatic substitution. The nitrogen atom and the fused benzene (B151609) rings direct incoming electrophiles primarily to the 3 and 6 positions, which are electronically activated.

The synthesis begins with the N-alkylation of carbazole with a suitable ethylating agent, such as ethyl bromide, in the presence of a base to form 9-ethylcarbazole. tubitak.gov.tr Subsequent chlorination using standard electrophilic chlorinating agents leads to the desired product. The reaction is analogous to the well-documented nitration of 9-ethylcarbazole, which regioselectively yields 3-nitro-9-ethylcarbazole. tubitak.gov.trresearchgate.net Direct chlorination of the parent carbazole scaffold is known to produce 3-chlorocarbazole, 3,6-dichlorocarbazole, and 1,3,6,8-tetrachlorocarbazole, confirming the susceptibility of the 3-position to electrophilic attack. researchgate.net The ethyl group at the 9-position does not significantly alter this regiochemical outcome.

Table 1: Representative Conditions for Electrophilic Chlorination This table presents typical conditions for electrophilic chlorination of aromatic compounds, applicable to the synthesis of this compound.

| Chlorinating Agent | Catalyst / Co-reagent | Solvent | Typical Temperature |

| Chlorine (Cl₂) | Lewis Acid (e.g., FeCl₃, AlCl₃) | Chlorinated Solvents (e.g., CCl₄, CH₂Cl₂) | 0 °C to RT |

| Sulfuryl Chloride (SO₂Cl₂) | None or Lewis Acid | Non-polar Solvents | RT to Reflux |

| N-Chlorosuccinimide (NCS) | Acid Catalyst (e.g., TFA, Zeolite) | Acetonitrile (B52724), Dichloromethane | RT to Reflux |

Beyond direct substitution, halogenated carbazoles can be constructed using cyclization strategies that build the tricyclic core from appropriately substituted precursors. Classic methods like the Graebe-Ullmann reaction, which involves the thermal or photochemical decomposition of 1-phenyl-1,2,3-benzotriazoles, could be adapted. By starting with a chloro-substituted N-phenyl-o-phenylenediamine, this method can provide a route to chlorinated carbazoles. Similarly, the Bucherer carbazole synthesis, involving the reaction of a naphthol with an aryl hydrazine, could potentially yield chloro-substituted carbazoles if halogenated starting materials are employed. These methods offer alternative pathways, particularly when specific substitution patterns are desired that are not accessible through direct electrophilic substitution.

Derivatization and Functionalization Strategies

The presence of the chlorine atom on the carbazole ring opens avenues for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecules.

The chlorine atom at the 3-position of the carbazole ring can potentially be replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr). However, aryl chlorides are generally unreactive towards nucleophilic substitution unless the aromatic ring is activated by potent electron-withdrawing groups at the ortho and/or para positions. libretexts.org The carbazole ring itself is electron-rich, which disfavors the SNAr mechanism. Therefore, displacing the chlorine atom on this compound with nucleophiles such as amines, alkoxides, or thiolates would likely require harsh reaction conditions, including high temperatures and the use of strong bases, or transition-metal catalysis.

Modern synthetic chemistry offers powerful tools for functionalizing aryl halides via transition-metal-catalyzed cross-coupling reactions. This compound is a suitable substrate for these transformations, where the C-Cl bond is activated by a metal catalyst, typically palladium or copper.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. libretexts.org this compound can be coupled with various aryl, heteroaryl, or vinyl boronic acids or esters to produce 3-aryl- or 3-vinyl-9-ethylcarbazole derivatives. While aryl chlorides are less reactive than bromides or iodides, the use of specialized ligands (e.g., bulky, electron-rich phosphines) and appropriate bases can facilitate the reaction. libretexts.orgnih.gov

The Ullmann condensation is a classic copper-catalyzed reaction used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgmdpi.com This reaction can be used to couple this compound with phenols, anilines, or thiols. wikipedia.org Traditional Ullmann reactions often require high temperatures, but modern protocols with specialized ligands can proceed under milder conditions. nih.gov Palladium-catalyzed variations of these C-N and C-O coupling reactions, such as the Buchwald-Hartwig amination, are also highly effective for aryl chlorides.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions This table outlines representative components for Suzuki-Miyaura and Ullmann-type coupling reactions involving an aryl chloride like this compound.

| Reaction Type | Catalyst (Palladium or Copper) | Ligand (Example) | Base (Example) | Solvent (Example) |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |

| Ullmann (C-N/C-O) | CuI, Cu₂O | Phenanthroline, L-proline | K₂CO₃, Cs₂CO₃ | DMF, NMP, Pyridine |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, RuPhos, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

While the chlorine atom provides a handle for substitution and coupling reactions, the carbazole ring itself remains reactive towards other transformations. The electron-rich nature of the carbazole nucleus allows for further electrophilic substitutions, condensations, or cyclizations at other positions, provided the reaction conditions are controlled. Positions C-1, C-6, and C-8 are potential sites for electrophilic attack.

Reactions such as Friedel-Crafts acylation could introduce a ketone group, which can then serve as a starting point for various condensation reactions. For instance, acylation of this compound would likely occur at the 6-position, leading to 3-Chloro-6-acetyl-9-ethylcarbazole. This ketone could then undergo Claisen-Schmidt condensation with aldehydes to form chalcone-like structures or participate in multicomponent reactions to build more complex heterocyclic systems fused to the carbazole core. researchgate.net These subsequent transformations build molecular complexity while retaining the original 3-chloro substituent.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-Chloro-9-ethylcarbazole by providing information on the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on established principles and data from closely related analogs, such as 3-bromo-9-ethyl-9H-carbazole nih.gov.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the seven aromatic protons. The ethyl group will present as a quartet around 4.4 ppm (for the -CH₂- group) and a triplet around 1.4 ppm (for the -CH₃ group), both with a coupling constant (J) of approximately 7.3 Hz nih.gov. The seven aromatic protons will appear in the downfield region, typically between 7.1 and 8.1 ppm. The electronegative chlorine atom at the C-3 position will deshield adjacent protons, causing their signals to shift further downfield. The proton at C-4, being ortho to the chlorine, would likely appear as a doublet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data, showing signals for all 14 carbon atoms in the molecule. The two aliphatic carbons of the ethyl group are expected in the upfield region (approx. 13-14 ppm for -CH₃ and 37-38 ppm for -CH₂-). The twelve aromatic carbons will resonate in the downfield region (approx. 108-141 ppm). The carbon atom directly bonded to the chlorine (C-3) will experience a significant downfield shift due to the halogen's inductive effect, while other carbons will show shifts characteristic of the carbazole (B46965) ring system.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Data is inferred from the closely related 3-bromo-9-ethyl-9H-carbazole nih.gov.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| H-1 | ~8.1 (d) | ~122 |

| H-2 | ~7.2 (dd) | ~120 |

| H-4 | ~8.0 (d) | ~110 |

| H-5 | ~7.4 (d) | ~126 |

| H-6 | ~7.2 (m) | ~120 |

| H-7 | ~7.5 (m) | ~119 |

| H-8 | ~7.4 (d) | ~109 |

| -N-CH₂ -CH₃ | ~4.4 (q) | ~38 |

| -N-CH₂-CH₃ | ~1.4 (t) | ~14 |

| C-3 | - | ~115 (C-Cl) |

| C-4a | - | ~123 |

| C-4b | - | ~123 |

| C-8a | - | ~140 |

| C-9a | - | ~141 |

d = doublet, t = triplet, q = quartet, m = multiplet

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its key structural features.

The spectrum would be dominated by absorptions from the carbazole ring and the ethyl group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl group are expected just below 3000 cm⁻¹ researchgate.net. The aromatic C=C stretching vibrations of the carbazole core will produce a series of sharp peaks in the 1450-1600 cm⁻¹ region. A key, though weaker, absorption corresponding to the C-Cl stretch is anticipated in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2975 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1220 - 1340 | Medium-Strong |

| C-Cl Stretch | 600 - 800 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation analysis. The molecular formula of this compound is C₁₄H₁₂ClN, with a monoisotopic mass of 229.0658 Da uni.lu.

A key diagnostic feature in the mass spectrum of a monochlorinated compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will exhibit two peaks for the molecular ion: one at m/z 229 (M⁺) and another at m/z 231 ([M+2]⁺), with a characteristic intensity ratio of approximately 3:1 miamioh.edu.

Common fragmentation pathways would involve the loss of the ethyl group or parts of it. The loss of a methyl radical (•CH₃) would result in a fragment ion at [M-15]⁺, while the loss of an ethyl radical (•C₂H₅) would produce a significant peak at [M-29]⁺.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion Formula | Identity | Notes |

| 229 | [C₁₄H₁₂³⁵ClN]⁺ | Molecular Ion (M⁺) | Base peak corresponding to the ³⁵Cl isotope. |

| 231 | [C₁₄H₁₂³⁷ClN]⁺ | Molecular Ion ([M+2]⁺) | Peak corresponding to the ³⁷Cl isotope, ~33% the intensity of M⁺. miamioh.edu |

| 214 | [C₁₃H₉³⁵ClN]⁺ | [M-15]⁺ | Loss of a methyl radical (•CH₃). |

| 200 | [C₁₂H₇³⁵ClN]⁺ | [M-29]⁺ | Loss of an ethyl radical (•C₂H₅). |

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound is not publicly available, the structure of the closely related compound, 3-bromo-9-ethyl-9H-carbazole, has been determined and serves as an excellent model nih.govresearchgate.net. This bromo-analog crystallizes in the orthorhombic system with the space group Pbca researchgate.net. Its tricyclic carbazole system is nearly planar. It is highly probable that this compound would adopt a very similar crystal packing and molecular conformation, with slight variations in the unit cell parameters due to the smaller atomic radius of chlorine compared to bromine.

Table 4: Crystallographic Data for the Analogous Compound 3-Bromo-9-ethyl-9H-carbazole nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂BrN |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.263 (16) |

| b (Å) | 7.745 (8) |

| c (Å) | 20.41 (2) |

| V (ų) | 2413 (5) |

| Z | 8 |

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., TLC, HPLC)

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from reaction byproducts or isomers.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of synthesis reactions involving carbazole derivatives . Using a silica (B1680970) gel plate as the stationary phase, a non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate (B1210297) (e.g., 100:1 v/v), would likely be effective for separating the relatively non-polar this compound from more polar impurities rsc.org. The spots can be visualized under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate and quantitative assessment of purity. For a compound like this compound, a reversed-phase HPLC method would be suitable. This typically involves a C18 stationary phase column with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water or an appropriate buffer researchgate.netsigmaaldrich.com. Detection is commonly performed using a UV detector, leveraging the strong UV absorbance of the carbazole ring system. This method is highly effective for separating closely related isomers and quantifying the purity of the final product.

Elucidation of Electronic and Photophysical Properties

Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

The absorption and emission properties of carbazole (B46965) derivatives are dictated by π→π* electronic transitions within the aromatic system. For derivatives of 9-ethylcarbazole (B1664220), these transitions typically occur in the ultraviolet (UV) region of the electromagnetic spectrum. The position and intensity of these absorption and emission bands are sensitive to the nature and position of substituents on the carbazole ring.

In analogous chloro-substituted carbazole-based dyes, the primary absorption bands are observed in the range of 320–400 nm, with another significant absorption occurring below 300 nm. mdpi.com The introduction of a chlorine atom generally does not cause a dramatic shift in the absorption or fluorescence band positions compared to the parent carbazole structure. mdpi.com The fluorescence spectra of these compounds are often characterized by a distinct vibronic structure, which can be influenced by solvent polarity and environmental factors.

Table 1: General Photophysical Properties of Chloro-Substituted Carbazole Derivatives

| Property | Typical Range/Observation |

|---|---|

| Absorption Max (λabs) | 320-400 nm (primary π→π* transition) |

| Emission Max (λem) | Varies with solvent, often showing blue luminescence |

| Stokes Shift | Increases with solvent polarity |

Note: This table represents generalized data for chloro-substituted carbazole derivatives, as specific data for 3-Chloro-9-ethylcarbazole is not extensively detailed in available literature. The data is illustrative of expected behavior.

Solvatochromic Effects and Environmental Sensitivity

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a key characteristic used to probe the electronic structure of molecules in their ground and excited states. Carbazole derivatives often exhibit positive solvatochromism, where the emission maximum shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases.

This effect is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state. A polar solvent stabilizes the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for de-excitation and causing a red shift in the fluorescence spectrum. The Stokes shift, which is the difference between the absorption and emission maxima, typically increases with solvent polarity for these compounds. mdpi.com This environmental sensitivity makes them suitable candidates for use as fluorescent probes and sensors.

Quantum Yield and Luminescence Lifetime Studies

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For many carbazole derivatives, the quantum yield is highly dependent on the solvent environment. In some chloro-substituted carbazole dyes, the highest quantum yields are observed in less polar solvents like chloroform, while in more polar solvents, the quantum yield can decrease by an order of magnitude or more. mdpi.com This quenching in polar solvents is often due to the stabilization of non-radiative decay pathways.

The luminescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. For related fluorescent carbazole compounds, lifetimes are typically in the nanosecond range. mdpi.com The radiative (kr) and non-radiative (knr) decay rates can be calculated from the quantum yield and lifetime. Studies on analogous compounds show that the non-radiative rate constants are often significantly larger than the radiative ones and tend to increase with solvent polarity, consistent with the observed decrease in quantum yield. mdpi.com

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful technique used to investigate the electrochemical properties of molecules, providing information about their oxidation and reduction potentials. From these potentials, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be estimated. These parameters are crucial for designing materials for electronic devices, as they determine the efficiency of charge injection and transport.

For carbazole-based materials, the oxidation process, corresponding to the removal of an electron from the HOMO, is typically a reversible or quasi-reversible process occurring at potentials influenced by the substituent groups. The carbazole moiety is known for its electron-donating nature, making it relatively easy to oxidize. The introduction of an electron-withdrawing chlorine atom is expected to stabilize the HOMO level, leading to a higher oxidation potential compared to unsubstituted 9-ethylcarbazole. The electrochemical band gap can be determined from the onsets of the oxidation and reduction waves.

Analysis of Charge Transport Mechanisms

Carbazole derivatives are renowned for their excellent hole-transporting properties. mdpi.com This characteristic stems from the ability of the carbazole moiety to be easily oxidized, forming a stable radical cation (a "hole"), and the effective overlap of π-orbitals between adjacent molecules in the solid state, which facilitates the hopping of this positive charge. The charge transport mechanism in thin films of these materials is typically described by a hopping model, where charges move between localized states.

The efficiency of charge transport is influenced by molecular packing, film morphology, and the presence of impurities. The chlorine substituent in this compound can affect intermolecular interactions and packing in the solid state, thereby influencing charge mobility.

Photoconductivity and Photorefractivity Investigations

The combination of photoconductivity and electro-optic properties gives rise to the photorefractive effect, which has applications in holographic data storage and optical image processing. Carbazole-containing polymers and composites are among the most successful classes of organic photorefractive materials. mdpi.com

The fundamental mechanism involves several steps:

Charge Generation : Upon illumination, electron-hole pairs (excitons) are generated in the material.

Charge Transport : One type of charge carrier (typically holes in carbazole-based materials) becomes mobile and drifts under the influence of an applied electric field.

Trapping : The mobile charges are trapped in different regions, leading to a separation of charge.

Space-Charge Field : This charge separation creates an internal electric field, known as the space-charge field.

Refractive Index Modulation : The space-charge field modulates the refractive index of the material via the electro-optic (Pockels) effect.

This compound can serve as a key component in photorefractive composites, acting as the charge-transporting moiety. Its electronic properties, influenced by the chloro-substituent, would play a direct role in the efficiency of charge generation and transport within such a composite material.

Nonlinear Optical (NLO) Properties and Two-Photon Absorption (TPA) Studies

Nonlinear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. Third-order NLO materials are particularly important for applications in all-optical switching and optical limiting. Carbazole derivatives incorporated into donor-acceptor structures can exhibit significant third-order NLO responses.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is one of the most widely used methods in computational chemistry. Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to describe excited states, allowing for the calculation of properties like electronic absorption spectra.

Electronic Structure Elucidation (HOMO-LUMO Energies)

A key application of DFT is the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for understanding a molecule's electronic properties and chemical reactivity.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap is associated with high chemical reactivity, low kinetic stability, and high polarizability irjweb.comnih.gov. Conversely, a large energy gap implies high stability and lower chemical reactivity dergipark.org.tr.

Exciton (B1674681) Binding Energy and Intramolecular Charge Transfer Characteristics

TD-DFT is instrumental in studying excited-state phenomena.

Intramolecular Charge Transfer (ICT): This process involves the transfer of an electron from a donor part to an acceptor part of the same molecule upon photoexcitation acs.org. ICT is a fundamental process in many photophysical and photochemical applications. Computational models can characterize the nature and extent of this charge transfer.

Exciton Binding Energy: In materials science, an exciton is a bound state of an electron and an electron hole. The exciton binding energy is the energy required to separate them. TD-DFT calculations can help in estimating this property, which is vital for understanding the performance of organic electronic materials, such as those used in LEDs and solar cells.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and structural stability nih.govnih.gov.

For a molecule like 3-Chloro-9-ethylcarbazole, MD simulations could be used to:

Explore the different possible shapes (conformations) the molecule can adopt.

Determine the relative stability of these conformations.

Understand the flexibility of different parts of the molecule, such as the rotation of the ethyl group.

Simulate how the molecule's conformation changes in response to its environment, such as in different solvents or at various temperatures.

Quantum-Chemical Modeling of Reactivity and Spectroscopic Signatures

Quantum-chemical modeling provides a framework for predicting molecular reactivity and interpreting spectroscopic data.

Reactivity Modeling: DFT calculations can yield various chemical reactivity descriptors, such as electronegativity, chemical hardness, and softness mdpi.com. These parameters help in predicting how and where a molecule is likely to react. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, offering clues to its interaction sites dergipark.org.tr.

Spectroscopic Signatures: Computational methods are essential for interpreting experimental spectra. TD-DFT, for example, can predict UV-visible absorption spectra by calculating the energies of electronic transitions materialsciencejournal.org. Other methods can be used to simulate infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, aiding in the structural confirmation of synthesized compounds researchgate.net.

Intermolecular Interaction Analysis in Condensed Phases and Solutions

The behavior of molecules in solids (condensed phases) or liquids (solutions) is governed by intermolecular interactions, such as hydrogen bonds and van der Waals forces. Computational analysis can quantify these forces.

Interaction Energy Calculations: Quantum chemistry methods can calculate the strength of interactions between two or more molecules nih.govrawdatalibrary.net.

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular contacts in crystal structures, providing insights into how molecules are packed and which interactions are most significant nih.gov.

Solvent Effects: Computational models can simulate the presence of a solvent to predict how the solvent environment affects a molecule's properties and reactivity. This is crucial as many chemical processes occur in solution dergipark.org.tr.

Material Science Applications and Device Engineering

Organic Light-Emitting Diode (OLED) Components and Architectures

Carbazole-based compounds are widely investigated and utilized in the field of organic optoelectronics, particularly in OLED technologies. nih.gov Their good charge injection and transport characteristics make them suitable for various layers within the OLED architecture. nih.gov The performance of OLED devices, including their efficiency and lifespan, is critically dependent on the materials used in the hole transporting layer (HTL) and the emissive layer (EML).

The hole transport layer is crucial for efficiently injecting positive charge carriers (holes) from the anode and transporting them to the emissive layer. Carbazole (B46965) derivatives are frequently employed as HTL materials due to their high hole mobility and suitable highest occupied molecular orbital (HOMO) energy levels, which facilitate charge injection.

Research into various carbazole derivatives has shown their effectiveness in HTLs. For instance, a series of novel hole-transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine demonstrated good thermal stabilities with high glass transition temperatures (Tg) between 148 and 165 °C. When incorporated into OLEDs, these materials significantly enhanced the current, power, and external quantum efficiencies compared to reference devices. One such device exhibited a low turn-on voltage of 3.1 V and achieved a current efficiency of 39.2 cd/A and a power efficiency of 29.3 lm/W. mdpi.com The molecular geometry and energy levels of these carbazole-based HTMs critically influence device performance and lifetime. researchgate.net

Table 1: Performance of an OLED Device Using a Carbazole-Based HTM

| Parameter | Value |

|---|---|

| Turn-on Voltage | 3.1 V |

| Driving Voltage (at 1000 cd/m²) | 4.2 V |

| Current Efficiency | 39.2 cd/A |

Data pertains to a device with a 4-(9H-carbazol-9-yl)triphenylamine derivative as the HTM. mdpi.com

The emissive layer is the core of an OLED, where electrons and holes recombine to produce light. The choice of materials in the EML determines the color and efficiency of the device. ossila.com Carbazole derivatives can function as host materials or as emitters themselves. As hosts, their high triplet energy is essential for confining triplet excitons in phosphorescent OLEDs (PhOLEDs), preventing energy loss and enhancing efficiency. mdpi.com

For example, a solution-processed blue OLED using 3,5-di(9H-carbazol-9-yl)tetraphenylsilane as a molecular host achieved a remarkably high current efficiency of 41.2 cd A⁻¹ at a brightness of 100 cd m⁻². researchgate.net This high performance was attributed to the host's wide triplet band gap, high carrier mobility, and ambipolar transport properties. researchgate.net While specific data for 3-Chloro-9-ethylcarbazole as an EML constituent is not detailed in the provided search results, the general properties of the carbazole framework highlight its potential for creating efficient and stable emissive materials.

Organic Photovoltaic (OPV) Devices and Solar Cells

In the realm of solar energy, carbazole derivatives are used to construct the active layer of organic photovoltaic devices. These materials act as the electron donor in a bulk-heterojunction (BHJ) system, paired with an electron acceptor material. The photophysical properties of the carbazole polymer, such as its absorption spectrum and energy levels, are critical for efficient light harvesting and charge separation.

A study on polycarbazole-based organic solar cells, specifically using poly(N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)) (PCDTBT), demonstrated high power-conversion efficiencies (PCE). When blended with fullerene acceptors like PC60BM and PC70BM, the devices achieved PCEs of 5.2% and 5.7%, respectively. canada.caresearchgate.net Optimizing the thickness of the active layer was found to be crucial for maximizing solar absorption and device performance. canada.caresearchgate.net While this research focuses on a polymeric carbazole derivative, it underscores the utility of the carbazole core in developing efficient materials for organic solar cells. canada.caresearchgate.net Further research into smaller molecules like this compound could reveal their potential in similar applications.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are key components for next-generation flexible and low-cost electronics, such as displays and sensors. researchgate.netnih.gov The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. tcichemicals.com Organic semiconductors are valued for their convenient fabrication from solution and mechanical flexibility. nih.gov

The development of new organic semiconductors is crucial for achieving high mobility, large on/off ratios, and low threshold voltages. nih.gov While numerous compounds have been explored, the potential of this compound in OFETs is not extensively documented in the available literature. However, the broader class of carbazole-containing molecules has been investigated. The design of these materials often focuses on extending the π-conjugated system to enhance intermolecular interactions, which can improve charge transport and mobility. tcichemicals.com The pursuit of stable, high-performance materials for OFETs remains an active area of research. nih.gov

Fluorescent Chemosensors and Electrochemical Sensors

Derivatives of the this compound scaffold have been successfully employed in the development of sensitive and selective sensors for various analytes. The inherent fluorescence of the carbazole unit can be modulated by its interaction with specific ions or molecules, forming the basis of fluorescent chemosensors.

A derivative, 3-amino-9-ethylcarbazole (B89807) (AEC), has been used as an indicator dye in the fabrication of a novel fluorescence sensor. nih.gov In this design, AEC was covalently immobilized onto a quartz glass slide using silver nanoparticles as bridges. The resulting sensor demonstrated high reproducibility, rapid response, and the ability to detect the antioxidant rutin. The fluorescence of the AEC was quenched by rutin, allowing for its quantitative measurement with a detection limit of 8.0 x 10⁻⁷ mol L⁻¹. nih.gov

Table 2: Characteristics of a 3-amino-9-ethylcarbazole-based Fluorescent Sensor for Rutin

| Parameter | Value |

|---|---|

| Analyte | Rutin |

| Detection Limit | 8.0 x 10⁻⁷ mol L⁻¹ |

| Linear Range | 2.0 x 10⁻⁶ to 1.5 x 10⁻⁴ mol L⁻¹ |

Data from a sensor utilizing the derivative 3-amino-9-ethylcarbazole. nih.gov

The design of selective chemosensors relies on creating a specific interaction between the sensor molecule (receptor) and the target analyte. This is often achieved by functionalizing the core fluorophore, in this case, the carbazole unit, with specific binding sites.

The principle of photo-induced electron transfer (PET) is a common mechanism in fluorescent sensors. In the absence of the analyte, the fluorescence of the carbazole unit may be quenched. Upon binding the analyte, the PET process can be inhibited, leading to a "turn-on" fluorescence response. Conversely, chelation-enhanced fluorescence quenching can also be utilized. The selectivity of the sensor is determined by the specific chemical and spatial arrangement of the binding groups, which are designed to interact preferentially with the target analyte over other competing species. researchgate.net For electrochemical sensors, the design may involve creating a molecularly imprinted polymer (MIP) on an electrode surface, where the polymer has cavities specifically shaped to recognize and bind the target molecule, leading to a measurable change in electrical properties like impedance or current. researchgate.net

Electrochemical Detection Platforms

The carbazole framework, with its electron-rich aromatic system, is a promising scaffold for the development of electrochemical sensors. While specific research on this compound in this domain is not extensively documented, the principles of using carbazole derivatives in electrochemical detection platforms are well-established. These platforms typically function by modifying an electrode surface with a carbazole-based material, which then interacts with the target analyte. This interaction can lead to a measurable change in an electrical property, such as current or potential, allowing for the quantification of the analyte.

Electrochemical sensors offer several advantages, including high sensitivity, rapid response times, and the potential for miniaturization, making them suitable for on-site environmental monitoring and clinical diagnostics. The modification of electrodes with functionalized materials is a key strategy to enhance their sensitivity and selectivity.

The introduction of a chloro-substituent on the carbazole ring, as in this compound, can influence the electronic properties of the molecule. The electronegative chlorine atom can affect the electron density of the carbazole system, which in turn can modulate its interaction with analytes and its electrochemical behavior. This could potentially be exploited to develop sensors with tailored selectivity for specific contaminants.

Table 1: Potential Analytes for Carbazole-Based Electrochemical Sensors

| Analyte Category | Specific Examples | Detection Principle |

| Heavy Metal Ions | Hg²⁺, Pb²⁺, Cd²⁺ | Complexation with the carbazole nitrogen or other functional groups leading to a change in redox potential. |

| Organic Pollutants | Nitroaromatics, Phenols | π-π stacking interactions and electrochemical reduction/oxidation of the analyte at the modified electrode surface. |

| Biomolecules | DNA, Enzymes | Immobilization of biomolecules on the carbazole-modified electrode for biosensing applications. |

This table is illustrative and based on the general capabilities of carbazole-based sensors. Specific performance would depend on the detailed sensor design.

Advanced Dye and Pigment Formulations

Carbazole derivatives have long been utilized as key building blocks in the synthesis of dyes and pigments due to their excellent photophysical properties and high thermal stability. The extended π-conjugated system of the carbazole moiety allows for strong absorption and emission of light, making them suitable for a wide range of color applications.

The presence of a chlorine atom in the 3-position of the 9-ethylcarbazole (B1664220) structure can have a significant impact on the resulting color and properties of a dye. The chloro group can act as an auxochrome, a group that modifies the ability of a chromophore to absorb light. This can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum, thereby altering the color of the dye. Furthermore, halogen substituents can enhance the lightfastness and sublimation fastness of disperse dyes, which is particularly important for dyeing synthetic fibers like polyester.

While direct synthesis of dyes from this compound is not widely reported, its precursor, 3-chloroaniline, is a known component in the synthesis of disazo disperse dyes. iiste.org This suggests the potential for this compound to be used in similar synthetic routes to create novel dyes with potentially enhanced properties. The general approach involves diazotization of an amino-substituted carbazole derivative followed by coupling with a suitable coupling component to form an azo dye.

Table 2: Potential Dye Classes Derivable from Chloro-Substituted Carbazoles

| Dye Class | General Structure | Potential Color Range | Key Properties Influenced by Chloro-Substitution |

| Azo Dyes | R-N=N-R' | Yellow, Orange, Red | Color shade, lightfastness, thermal stability |

| Sulfur Dyes | Complex polymeric structures | Olive, Green, Black | Fastness properties |

| Disperse Dyes | Small, non-ionic molecules | Various | Sublimation fastness, affinity for synthetic fibers |

Polymer Chemistry and Functional Coatings

The unique electronic and optical properties of carbazole derivatives make them attractive monomers for the synthesis of functional polymers. These polymers have found applications in a variety of fields, including organic electronics and advanced coatings.

Polymerization Strategies for Carbazole-Based Polymers

Carbazole-containing polymers can be synthesized through several polymerization techniques. One common method is oxidative polymerization, which can be carried out either chemically using oxidizing agents like iron(III) chloride (FeCl₃) or electrochemically. Electropolymerization allows for the direct deposition of a thin, uniform polymer film onto a conductive substrate.

For this compound, polymerization would likely proceed through coupling at the 3- and 6-positions of the carbazole ring, which are activated for electrophilic substitution. The presence of the chloro-substituent might influence the polymerization process and the properties of the resulting polymer. For instance, it could affect the monomer's oxidation potential and the polymer's solubility and electronic characteristics.

Another strategy involves the synthesis of carbazole-containing monomers with polymerizable groups, such as vinyl or methacrylate (B99206) moieties. For example, 3-methacrylamido-9-ethylcarbazole has been synthesized and polymerized radically. researchgate.net A similar approach could be applied to this compound to produce polymers with a carbazole-containing side chain.

Development of Advanced Polymer Composites

Polymer composites are materials where a polymer matrix is reinforced with a filler to enhance its properties. Carbazole-based polymers can be used as the matrix or as a functional additive in composite materials. The incorporation of fillers such as carbon fibers or inorganic nanoparticles can significantly improve the mechanical strength, thermal stability, and electrical conductivity of the polymer.

While specific research on composites containing poly(this compound) is limited, the general principles of polymer composite development would apply. The choice of filler and the method of composite fabrication would be crucial in determining the final properties of the material. For instance, the addition of plasticizers containing chlorine and phosphorus has been shown to improve the mechanical and fire-retardant properties of epoxy composites. mdpi.com

Table 3: Potential Properties and Applications of Polymer Composites Based on this compound

| Property Enhanced | Potential Filler | Application Area |

| Mechanical Strength | Carbon Fibers, Glass Fibers | Aerospace, Automotive Components |

| Thermal Stability | Clay Nanoparticles, Silica (B1680970) | High-temperature applications |

| Electrical Conductivity | Carbon Nanotubes, Graphene | Antistatic coatings, EMI shielding |

| Fire Retardancy | Phosphorus-based compounds | Flame-retardant materials |

Functional coatings based on carbazole polymers can provide protection against corrosion and other forms of environmental degradation. google.com The conjugated nature of polycarbazoles can contribute to their anticorrosive properties by forming a passive layer on the metal surface. The presence of a chloro-substituent in the polymer backbone could potentially enhance these protective properties.

Hydrogen Storage Technologies based on Carbazole Scaffolds

Liquid organic hydrogen carriers (LOHCs) are considered a promising technology for the safe and efficient storage and transportation of hydrogen. The concept involves the reversible hydrogenation and dehydrogenation of an organic molecule. N-ethylcarbazole is a well-studied LOHC candidate due to its high hydrogen storage capacity (5.7 wt%) and favorable dehydrogenation temperature. researchgate.netmdpi.com

The hydrogenation of 9-ethylcarbazole typically proceeds over a catalyst, such as ruthenium on alumina, to produce dodecahydro-9-ethylcarbazole. The stored hydrogen can then be released through a catalytic dehydrogenation process.

Table 4: Comparison of N-ethylcarbazole with Potential Chloro-substituted Derivatives for Hydrogen Storage

| Compound | Theoretical H₂ Capacity (wt%) | Key Considerations for Chloro-Substitution |

| 9-Ethylcarbazole | 5.7 | Baseline for comparison. |

| This compound | ~5.2 (calculated) | Potential for altered thermodynamics and kinetics of hydrogenation/dehydrogenation. The effect on catalyst interaction and long-term stability would need investigation. |

Novel Optoelectronic Materials with Glass-Forming Properties

Carbazole derivatives are extensively used in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs), due to their excellent charge-transporting properties and high photoluminescence quantum yields. mdpi.com For applications in devices, it is often desirable for the materials to be amorphous and have a high glass transition temperature (Tg) to ensure morphological stability and device longevity.

The introduction of substituents onto the carbazole core is a common strategy to tune the material's properties. The presence of a chlorine atom in this compound can influence its electronic and photophysical properties. For example, a study on new carbazole dyes showed that the introduction of chlorine atoms can affect the electrochemical and optical properties of the molecules. mdpi.com

Furthermore, the synthesis of carbazole derivatives with bulky substituents can promote the formation of stable amorphous glasses with high Tg values. For instance, triphenylethylene (B188826) carbazole derivatives have been shown to be a new class of materials with aggregation-induced emission (AIE) properties, strong blue light emission, and high glass transition temperatures ranging from 126–151 °C. rsc.org Similarly, novel oxetane-functionalized carbazole derivatives have been synthesized that form molecular glasses with high thermal stability and glass transition temperatures between 142–165 °C. nih.gov While specific data for this compound is not available, its derivatives could be designed to exhibit similar glass-forming properties.

Table 5: Properties of Carbazole Derivatives for Optoelectronic Applications

| Derivative Class | Key Features | Potential Impact of Chloro-Substitution |

| Triphenylethylene Carbazoles | Aggregation-Induced Emission (AIE), High Tg | Modification of emission color and quantum yield. |

| Oxetane-Functionalized Carbazoles | High Thermal Stability, High Tg | Influence on solubility and film-forming properties. |

| Dendrimeric Carbazoles | Good film-forming properties, high efficiency | Potential for fine-tuning of energy levels. |

Interactions with Biomolecular Systems and Enzyme Models

Protein-Ligand Binding Studies and Interaction Mechanisms (e.g., Serum Albumin)

Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are the most abundant proteins in the circulatory system and function as primary transporters for a wide variety of endogenous and exogenous compounds. The study of a ligand's interaction with serum albumin is fundamental to understanding its pharmacokinetic profile.

While direct experimental data on the binding of 3-Chloro-9-ethylcarbazole to serum albumin is not extensively detailed in the available literature, the interaction can be inferred from studies on structurally related halogenated carbazoles. A principal technique for investigating these interactions is fluorescence quenching. Serum albumins contain fluorescent amino acid residues, primarily tryptophan, which can be excited to emit light. When a small molecule (a "quencher") binds to the protein, it can decrease the intensity of this fluorescence. The degree of quenching provides quantitative information about the binding affinity, binding sites, and the mechanism of interaction.

The mechanism is often analyzed using the Stern-Volmer equation, which helps to distinguish between static quenching (formation of a ground-state complex between the ligand and the protein) and dynamic quenching (collisional deactivation).

Studies on brominated carbazoles, such as 3-bromocarbazole and 1,3,6,8-tetrabromocarbazole, have demonstrated their ability to bind to human serum albumin, primarily through hydrophobic and electrostatic interactions, causing significant fluorescence quenching. This suggests that this compound likely interacts with serum albumin in a similar manner, with the carbazole (B46965) ring system and the ethyl group contributing to hydrophobic binding within the protein's pockets.

| Compound | Binding Constant (K a ) [L·mol⁻¹] | Number of Binding Sites (n) | Interaction Forces |

|---|---|---|---|

| 3-Bromocarbazole | 1.55 (± 0.08) x 10⁵ | ~1.09 | Hydrophobic, Electrostatic |

| 1,3,6,8-Tetrabromocarbazole | 3.94 (± 0.15) x 10⁵ | ~1.15 | Hydrophobic, Electrostatic |

Data for brominated carbazoles binding to Human Serum Albumin (HSA) are presented as illustrative examples of halogenated carbazole-protein interactions.

Enzyme System Interactions and Mechanistic Insights (e.g., Peroxidase Model Systems)

The interaction of carbazole derivatives with enzyme systems, particularly oxidoreductases like horseradish peroxidase (HRP), is of significant interest. HRP is a well-characterized enzyme that catalyzes the oxidation of a wide range of substrates in the presence of hydrogen peroxide (H₂O₂).

Specific research on this compound as a peroxidase substrate is limited. However, the mechanism can be understood by examining the extensively studied analogue, 3-amino-9-ethylcarbazole (B89807) (AEC). AEC is a widely used chromogenic substrate in immunohistochemistry and ELISA techniques, where its reaction with HRP produces a distinct, insoluble red-colored product at the site of enzyme activity. sigmaaldrich.com

The catalytic cycle of HRP provides a model for this interaction:

Formation of Compound I : The native ferric (Fe³⁺) HRP enzyme reacts with one molecule of H₂O₂ in a two-electron oxidation, forming a highly reactive intermediate known as Compound I (an oxoferryl porphyrin π-cation radical). nih.govantibodiesinc.com

First Substrate Oxidation : Compound I oxidizes one molecule of the substrate (e.g., a carbazole derivative) via a one-electron transfer. The substrate forms a radical cation, and the enzyme is reduced to a second intermediate, Compound II.

Second Substrate Oxidation : Compound II oxidizes a second substrate molecule, generating another substrate radical. This one-electron reduction returns the enzyme to its native ferric (Fe³⁺) state, completing the cycle.

Product Formation : The highly reactive substrate radicals generated in steps 2 and 3 subsequently undergo non-enzymatic reactions, typically dimerization or polymerization, to form the final, often colored, product. In the case of AEC, this results in a red precipitate. sigmaaldrich.com

This mechanism suggests that this compound, if it serves as a substrate, would likely be oxidized at the carbazole ring to form a radical intermediate. The nature of the halogen substituent (chloro vs. amino) would influence the electronic properties of the ring and thus its reactivity and the characteristics of the final product.

Molecular Docking Studies for Predictive Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is an invaluable tool in drug design and toxicology for predicting the binding affinity and interaction patterns of small molecules with protein targets.

While docking studies specifically for this compound are not widely published, research on the closely related compound 3-chloro-9H-carbazole provides significant predictive insights. A molecular docking study investigated the interaction of several polyhalogenated carbazoles, including 3-chloro-9H-carbazole, with the human androgen receptor (AR). researchgate.net The androgen receptor is a critical protein in the endocrine system, and its disruption by external compounds is a key toxicological concern. researchgate.net

The study predicted that 3-chloro-9H-carbazole could bind to the ligand-binding domain of the androgen receptor. researchgate.net The primary interactions stabilizing this predicted complex are hydrophobic forces. Key amino acid residues within the receptor's binding pocket were identified as being crucial for this interaction. researchgate.net Such computational studies suggest that halogenated carbazoles have the potential to act as endocrine disruptors by antagonizing the function of receptors like AR. researchgate.net The ethyl group at the 9-position of this compound would likely enhance the hydrophobicity of the molecule, potentially influencing its binding affinity within the hydrophobic ligand-binding pocket of such receptors.

| Ligand | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|---|

| 3-Chloro-9H-carbazole | Human Androgen Receptor (AR) | -8.2 | Asn705, Thr877 | Hydrophobic Interactions |

Note: The data presented is for 3-chloro-9H-carbazole, a close structural analogue of this compound. researchgate.net

Future Research Directions and Emerging Paradigms

Design and Synthesis of Multi-Functional Carbazole (B46965) Frameworks

The strategic design and synthesis of novel carbazole derivatives from precursors like 3-Chloro-9-ethylcarbazole are central to unlocking new functionalities. Current research emphasizes the creation of complex molecules where the carbazole unit is linked to other functional moieties to achieve synergistic properties. This involves moving beyond simple substitutions to constructing intricate, multi-component systems.

One promising direction is the synthesis of derivatives for biological applications. For instance, novel carbazole derivatives incorporating aminoguanidine, dihydrotriazine, thiosemicarbazide, or semicarbazide have been designed and synthesized, with many exhibiting potent antimicrobial activities. nih.gov Similarly, the synthesis of benzofuran-tethered triazolylcarbazoles has been explored for potential antiviral applications. mdpi.com These synthetic strategies often involve multi-step processes starting from a functionalized carbazole core, such as 9-ethylcarbazole-3-amine or 9-ethylcarbazole-3-carbaldehyde, which can be derived from this compound. nih.govmdpi.comnih.gov

The synthesis of these complex frameworks relies on a variety of modern organic reactions. Cascade annulation methods enabled by Lewis acid catalysts, intramolecular C-H aminations, and multi-component reactions are being employed to build highly substituted carbazole scaffolds efficiently. rsc.orgnih.govresearchgate.nettubitak.gov.tr These methods allow for the construction of diverse molecular architectures, including those with fused heterocyclic rings, which can fine-tune the electronic and steric properties of the final compound.

Table 1: Synthetic Strategies for Functional Carbazole Derivatives

| Synthetic Strategy | Starting Carbazole Moiety | Functional Groups Introduced | Resulting Framework | Potential Application | Reference |

|---|---|---|---|---|---|

| Vilsmeier-Haack formylation followed by condensation | 9-Ethylcarbazole (B1664220) | Dihydrotriazine, Thiosemicarbazide | Carbazole-heterocycle conjugates | Antimicrobial agents | nih.gov |

| S-alkylation with bromoacetyl bromide derivatives | 9-Ethylcarbazole-3-amine | Benzofuran, 1,2,4-Triazole | Benzofuran-triazolyl-carbazole hybrids | Antiviral agents | mdpi.com |

| Condensation and cyclization | 3-Acetyl-9-ethylcarbazole | Pyrazole, Pyrimidine | Phenylpropenone-carbazole derivatives | Heterocyclic synthesis | researchgate.net |

| Multi-component reaction | 3-Amino-9-ethylcarbazole (B89807) | Dihydropyridine | N-carbazolyl dihydropyridines | Bioactive compounds | researchgate.net |

Future work will likely focus on developing even more efficient and modular synthetic routes, enabling the rapid generation of libraries of multi-functional carbazole derivatives for high-throughput screening in various applications.

Integration into Advanced Material Systems and Devices

Carbazole derivatives are renowned for their excellent photo-conductivity and high luminescence efficiency, making them prime candidates for use in advanced electronic and optoelectronic devices. researchgate.nettubitak.gov.trnih.govmdpi.com A major area of research is their application in Organic Light-Emitting Diodes (OLEDs). The carbazole unit, with its robust hole-transporting properties and high triplet energy, is a fundamental building block for host materials in phosphorescent OLEDs (PhOLEDs). nih.govmdpi.comnih.gov

Derivatives of this compound can be functionalized at various positions (C-3, C-6, and N-9) to create materials with tailored properties for different layers within an OLED device. nih.govnih.gov Research has demonstrated that carbazole-based host materials are crucial for achieving high efficiency in OLEDs by preventing triplet-triplet annihilation and concentration quenching of the phosphorescent guest emitters. mdpi.com Solution-processed OLEDs, which offer the potential for low-cost and large-area fabrication, have successfully utilized carbazole-based small molecules as hosts. nih.govmdpi.com

Recent advancements have led to the development of highly efficient OLEDs using sophisticated carbazole-based hosts. For example, bipolar host materials incorporating spiro[fluorene-9,9′-phenanthrene-10′-one] acceptors and carbazole donors have been used to fabricate yellow-emitting OLEDs with exceptionally high external quantum efficiencies (EQE) exceeding 27% and high power efficiencies. rsc.org These results underscore the potential of meticulously designed carbazole frameworks in pushing the performance limits of organic electronics.

Table 2: Performance of OLEDs with Carbazole-Based Materials

| Device Architecture | Carbazole Material Role | Emitter | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Reference |

|---|---|---|---|---|---|---|

| ITO/PEDOT:PSS/EML/LiF/Al | Emissive Layer (EML) | CZ-2 (Carbazole derivative) | ~20 | - | ~9.5 | mdpi.com |

| Solution-processed | Host | Ir(ppy)3 (Green) | 43.1 | 40.0 | - | nih.gov |

| Multi-layer PhOLED | Host (MS-OC) | PO-01 (Yellow) | 80.0 | 113.0 | 27.1 | rsc.org |

| Multi-layer PhOLED | Host (A29) | Ir(ppy)3 (Green) | 96.98 | - | 29.08 | mdpi.com |

Beyond OLEDs, carbazole derivatives are being explored for applications in organic photovoltaics, photorefractive materials, and chemical sensors, leveraging their versatile electronic properties. nih.govmdpi.com

Computational Design and Predictive Modeling for Structure-Property Relationships

The integration of computational chemistry has become an indispensable tool in the field of materials science, enabling the predictive design of new molecules and accelerating the discovery process. For carbazole derivatives like this compound, theoretical studies, particularly those based on Density Functional Theory (DFT) and Density Functional Tight-Binding (DFTB), provide profound insights into their structure-property relationships. nih.govnih.govmdpi.comresearchgate.net

These computational models can accurately predict key parameters that govern a molecule's performance in a device. This includes electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which determine charge injection and transport capabilities. nih.gov Photophysical properties, such as absorption and fluorescence spectra, can also be simulated, allowing researchers to understand how structural modifications, like the addition of a chloro-substituent, affect the optical characteristics of the molecule. nih.govmdpi.com

For example, quantum-chemical calculations have been used to study the effect of chloro-substitution on carbazole dyes, revealing that excitation causes an increase in the molecular dipole moment, a characteristic of molecules with charge-transfer properties. mdpi.com Such theoretical insights are crucial for designing molecules with specific charge-transfer characteristics for applications in non-linear optics or as sensors. Theoretical surveys can also elucidate intermolecular interactions in the solid state, explaining, for instance, why a crystal structure might behave as a non-conductor despite the promising electronic properties of the individual molecule. nih.govresearchgate.net

By predicting the properties of yet-to-be-synthesized molecules, computational modeling allows for the in silico screening of vast numbers of potential candidates. This rational design approach helps to prioritize synthetic targets that are most likely to exhibit the desired characteristics, saving significant time and resources in the laboratory.

Sustainable Synthesis and Green Chemistry Approaches for Carbazole Derivatives

While the synthesis of functionalized carbazoles has been highly successful, traditional methods often rely on harsh conditions, toxic reagents, and hazardous solvents, posing significant environmental concerns. nih.govresearchgate.net Consequently, a major emerging paradigm is the development of sustainable and green synthetic strategies for carbazole derivatives, guided by the 12 Principles of Green Chemistry. researchgate.netnih.gov

Future research is increasingly focused on replacing conventional synthetic protocols with more environmentally benign alternatives. Key areas of development include:

Energy-Efficient Techniques : Microwave-assisted synthesis and continuous flow processing are being adopted to reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. nih.govresearchgate.netjddhs.comjddhs.com

Greener Solvents and Catalysts : There is a strong emphasis on replacing hazardous solvents with greener alternatives like water, glycerol, or bio-based solvents. rsc.orgnih.govresearchgate.net Furthermore, the use of recyclable metal catalysts (e.g., gold, palladium) and biocatalysis is being explored to minimize waste and toxicity. nih.govresearchgate.netjddhs.comjddhs.com

Atom Economy and Waste Reduction : Synthetic routes are being redesigned to maximize atom economy. This includes the development of one-pot, multi-component, and cascade reactions that reduce the number of intermediate purification steps, thereby minimizing waste generation. rsc.orgnih.gov

Renewable Feedstocks : An innovative approach involves the synthesis of carbazoles from renewable resources. For example, methods are being developed to synthesize functionalized carbazole derivatives from lignin, a major component of biomass, offering a sustainable alternative to petroleum-based starting materials. rsc.org

Safer Reagents : Research is also directed towards replacing hazardous reagents. For instance, aryl sulfilimines are being investigated as safer nitrene precursors than traditional azides for the synthesis of carbazoles via C-H amination reactions. nih.gov

These green chemistry approaches not only reduce the environmental footprint of carbazole synthesis but also often lead to more efficient and cost-effective processes, paving the way for the sustainable production of these valuable compounds. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-9-ethylcarbazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves electrophilic chlorination of 9-ethylcarbazole derivatives. For example, chlorinating agents like phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions in solvents such as dichloromethane or tetrahydrofuran (THF) are common. Reaction temperature (e.g., 0–25°C) and stoichiometry must be optimized to minimize side products like di- or tri-chlorinated analogs. details a similar procedure where heating at 80°C for 9 hours achieved 80% yield, emphasizing the need for controlled conditions . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical, as noted in .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- TLC (Rf values in hexane/ethyl acetate) for real-time reaction monitoring.

- ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 8.1–8.3 ppm for chloro-substituted carbazoles) .

- Mass spectrometry (MS) for molecular ion validation (e.g., [M+H]⁺ at m/z 244.7).

- Melting point analysis (literature comparison) to assess purity. highlights spectral data sheets as references for cross-validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Impermeable gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of fine particulates .

- Storage : Store at 2–6°C in airtight containers, away from oxidizers (e.g., peroxides) to prevent decomposition .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.